Boc-(S)-butyl-D-Cys
Description
Context within Amino Acid Derivatives and Peptide Chemistry
The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups on the amino acid building blocks. This is achieved through the use of protecting groups. The cysteine residue, with its reactive thiol (-SH) side chain, is particularly prone to undesirable side reactions such as oxidation to form disulfides. rsc.orgcreative-peptides.com Therefore, effective protection of this thiol group is critical during peptide synthesis to ensure the integrity of the final peptide chain. rsc.org
The two primary strategies in modern solid-phase peptide synthesis (SPPS) are the Boc/Benzyl (Bzl) and the Fmoc/tert-butyl (tBu) methods. rsc.org Boc-S-tert-Butyl-D-Cysteine is primarily utilized within the Boc/Bzl strategy. In this approach:
The Boc (tert-butoxycarbonyl) group protects the alpha-amino group of the amino acid. It is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the peptide chain. rsc.orgmdpi.com The formation of tert-butyl cations during this deprotection step necessitates the use of scavengers to prevent side reactions with sensitive residues. peptide.com
The S-tert-butyl group protects the reactive thiol side chain of cysteine. This group is stable to the acidic conditions used to remove the N-terminal Boc group but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), typically at the end of the synthesis. mdpi.com This "pseudo-orthogonality" is a cornerstone of the Boc/Bzl strategy. mdpi.com
The use of such protected derivatives enhances stability and solubility, streamlining synthetic processes in the laboratory. chemimpex.com
Table 1: Physicochemical Properties of Boc-S-tert-butyl-cysteine Isomers
| Property | Boc-S-tert-butyl-D-cysteine | Boc-S-tert-butyl-L-cysteine |
|---|---|---|
| CAS Number | Not explicitly found for D-isomer | 56976-06-8 chemimpex.com |
| Molecular Formula | C12H23NO4S scbt.com | C12H23NO4S chemimpex.com |
| Molecular Weight | 277.38 g/mol scbt.com | 277.4 g/mol chemimpex.com |
| Appearance | Data not available | White to off-white powder chemimpex.comchemimpex.com |
| Melting Point | Data not available | 86-92 °C chemimpex.comchemimpex.com |
| Optical Rotation | Data not available | [a]D20 = -16 ± 2º (c=1 in DMF) chemimpex.comchemimpex.com |
Note: Data for the more common L-isomer is provided for comparison, as specific experimental data for the D-isomer is less frequently published. The fundamental chemical properties are identical due to their enantiomeric relationship.
Role as a Key Building Block in Complex Molecular Architectures
Boc-S-tert-Butyl-D-Cysteine serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly in the development of peptide-based therapeutics. chemimpex.com The incorporation of a D-amino acid, such as D-cysteine, into a peptide sequence can confer resistance to proteolytic degradation by enzymes that typically recognize L-amino acids, thereby enhancing the peptide's in vivo half-life and therapeutic potential.
This compound is instrumental in several areas of research and development:
Drug Discovery and Medicinal Chemistry : It is a valuable component in designing and synthesizing novel pharmaceuticals, including inhibitors and modulators of specific biological pathways. chemimpex.com The ability to precisely place a D-cysteine residue within a peptide allows for the fine-tuning of its structure and function, which is critical for developing therapeutics for various diseases. chemimpex.com
Peptide Synthesis : The compound facilitates the incorporation of protected cysteine into peptide chains, allowing for the creation of complex sequences with high purity and yield. chemimpex.com This is essential for producing peptides with specific biological activities. chemimpex.com
Bioconjugation : While the thiol group is protected during synthesis, its eventual deprotection provides a reactive handle for bioconjugation techniques, enabling the attachment of other molecules like imaging agents or drugs to the peptide. chemimpex.com
The strategic use of Boc-S-tert-Butyl-D-Cysteine and other protected amino acids allows chemists to construct elaborate molecular architectures with a high degree of control, paving the way for innovations in materials science, biotechnology, and medicine. chemimpex.commdpi.com
Table 2: Comparison of Common Cysteine Thiol-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Common Application |
|---|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA), reduction | Base stable, acid labile | Fmoc/tBu and Boc/Bzl SPPS mdpi.comsigmaaldrich.com |
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), iodine, silver salts | Acid and base stable | Orthogonal protection for regioselective disulfide bond formation mdpi.com |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Stable to TFA and base | Used in Fmoc/tBu strategy rsc.orgmdpi.com |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT, mercaptoethanol) | Stable to TFA and HF | Boc/Bzl SPPS; can be used for disulfide formation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23NO4S |
|---|---|
Molecular Weight |
277.38 g/mol |
IUPAC Name |
(2S)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
QKKXUPOTWZRRLS-SECBINFHSA-N |
Isomeric SMILES |
CCCCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Boc S Tert Butyl D Cysteine
Chemical Synthesis of Boc-S-tert-Butyl-D-Cysteine
The chemical synthesis of Boc-S-tert-butyl-D-cysteine requires a multi-step approach involving the protection of both the α-amino group and the thiol group of D-cysteine. The order and method of these protection steps are crucial for achieving a high yield and purity of the final product.
Methods for N-alpha-tert-Butyloxycarbonyl Protection.
The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino group of D-cysteine is a fundamental step in its preparation for peptide synthesis. rsc.org The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, which is a key feature of the Boc/Benzyl (Bn) strategy in solid-phase peptide synthesis (SPPS). rsc.org
Several reagents have been developed for the efficient N-Boc protection of amino acids. One of the earliest and most revolutionary methods involved the use of tert-butoxycarbonylazide. orgsyn.org However, due to the potential hazards associated with this reagent, alternative methods have been developed. A simplified and widely used procedure utilizes tert-butyl phenyl carbonate in the presence of 1,1,3,3-tetramethylguanidine (B143053) (TMG). orgsyn.org This method is advantageous due to the commercial availability and ease of handling of the reagents. orgsyn.org
Other effective reagents for Boc protection include:
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) : This is a widely used and highly efficient reagent for Boc protection. orgsyn.org
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) : This reagent is also effective for the introduction of the Boc group. orgsyn.org
tert-Butyl-4,6-dimethylpyrimidyl-2-thiol carbonate . orgsyn.org
tert-Butyl α-methoxyvinyl carbonate . orgsyn.org
The choice of reagent and reaction conditions, such as solvent and temperature, can influence the yield and purity of the N-Boc protected amino acid. For instance, some amino acids may require longer reaction times or different solvents due to their solubility. orgsyn.org
Interactive Table: Reagents for N-alpha-tert-Butyloxycarbonyl Protection
| Reagent | Abbreviation | Key Features |
|---|---|---|
| tert-Butoxycarbonylazide | Boc-N₃ | One of the original reagents, but potentially hazardous. orgsyn.org |
| tert-Butyl phenyl carbonate | Used with TMG for a simplified and efficient procedure. orgsyn.org | |
| Di-tert-butyl dicarbonate | Boc₂O | Widely used, efficient, and commercially available. orgsyn.org |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | An effective alternative for Boc protection. orgsyn.org |
Strategies for S-tert-Butyl Thiol Protection.
The protection of the cysteine thiol group is crucial to prevent undesirable side reactions during peptide synthesis. The S-tert-butyl (tBu) group is a robust protecting group for this purpose, first introduced in 1962. rsc.org It is stable to the conditions used for the removal of many other protecting groups, including trifluoroacetic acid (TFA), making it compatible with both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. rsc.orgthieme-connect.de
The S-tert-butyl group can be introduced by reacting cysteine with isobutene or tert-butyl acetate (B1210297) under acidic catalysis. thieme-connect.de A more general method involves the S-alkylation of cysteine with tert-alcohols in the presence of acid. thieme-connect.de
Key characteristics of the S-tert-butyl protecting group include:
Stability : It is stable to TFA treatment, which is commonly used to remove other protecting groups like Boc. rsc.orgthieme-connect.de
Cleavage : The S-tert-butyl group can be removed under specific conditions, such as with neat hydrogen fluoride (B91410) (HF) at elevated temperatures or in the presence of scavengers like anisole. rsc.orgthieme-connect.de Other cleavage reagents include mercury(II) acetate, tetrafluoroboric acid, and 1 M trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in TFA. rsc.orgthieme-connect.de
The choice of cleavage conditions is critical to ensure the selective removal of the S-tert-butyl group without affecting other parts of the peptide. thieme-connect.de
Interactive Table: Cleavage Conditions for S-tert-Butyl Group
| Reagent/Condition | Scavenger (if applicable) | Notes |
|---|---|---|
| Hydrogen Fluoride (HF) at 20°C | None | Effective for cleavage. thieme-connect.de |
| Hydrogen Fluoride (HF) at 0°C | Anisole, benzenethiol, thioanisole | Scavengers are crucial for efficient removal. thieme-connect.de |
| Mercury(II) Acetate | A common method for cleavage. rsc.orgthieme-connect.de | |
| Tetrafluoroboric Acid | An alternative cleavage reagent. thieme-connect.de | |
| 1 M Trimethylsilyl trifluoromethanesulfonate in TFA | Effective for deprotection. thieme-connect.de | |
| 1 M Bromotrimethylsilane in TFA | Thioanisole/ethanedithiol | Requires scavengers for optimal results. thieme-connect.de |
Preparation of Functionalized Derivatives for Specific Applications
Boc-S-tert-butyl-D-cysteine serves as a versatile building block that can be further functionalized to suit specific synthetic needs, particularly in the construction of complex peptides and in the development of novel synthetic methodologies.
Design of Boc-S-tert-Butyl-D-Cysteine Based Building Blocks.
The primary application of Boc-S-tert-butyl-D-cysteine is as a protected amino acid building block in peptide synthesis. chemimpex.comchemimpex.com Its stability and the orthogonality of its protecting groups make it a valuable component in the synthesis of peptides with specific biological functions. chemimpex.comchemimpex.com The tert-butyl protecting group on the sulfur atom enhances the stability and solubility of the molecule, facilitating its use in synthetic processes. chemimpex.comchemimpex.com
The combination of the Boc group on the nitrogen and the tert-butyl group on the sulfur allows for selective deprotection strategies, which is crucial for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. rsc.org For instance, the S-tert-butyl group can remain intact while other protecting groups are removed, allowing for the formation of a specific disulfide bridge at a later stage of the synthesis.
Utilization in Ionic Liquid Formulations for Enhanced Synthesis.
Ionic liquids (ILs) have emerged as green solvents and catalysts in various chemical transformations, including peptide synthesis. rsc.orgresearchgate.net Recently, Boc-protected amino acids have been used to create novel room-temperature ionic liquids (Boc-AAILs). rsc.orgnih.gov These Boc-AAILs can serve as both reactants and reaction media in dipeptide synthesis. rsc.org
The synthesis of Boc-AAILs is typically achieved through the neutralization of an imidazolium (B1220033) hydroxide (B78521) with a commercially available Boc-protected amino acid. rsc.orgnih.gov These resulting ionic liquids are often clear, colorless to pale yellow liquids at room temperature and are miscible with common organic solvents like DMF and DMSO. rsc.org
The use of Boc-S-tert-butyl-D-cysteine in ionic liquid formulations can offer several advantages. The ionic liquid environment can enhance the efficiency of coupling reactions and simplify work-up procedures. rsc.org For example, a study on the total synthesis of the lasso peptide BI-32169 utilized an ionic liquid-supported approach where Fmoc-cysteine(tBu)-OH was anchored to the ionic liquid support. google.com This demonstrates the potential of using protected cysteine derivatives in ionic liquid-based synthetic strategies to construct complex peptide architectures. google.com
Application in Advanced Peptide Synthesis Methodologies
Integration into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of cysteine residues into a growing peptide chain presents a significant chemical challenge due to the high nucleophilicity and susceptibility to oxidation of its side-chain thiol group (-SH). Effective protection of this functional group is paramount for achieving high-yield, high-purity synthesis. Boc-(S)-tBu-D-Cys is designed precisely for this purpose within the framework of Boc-SPPS.
In Boc-based SPPS, the temporary Nα-amino protecting group is the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA) [2, 5]. The permanent side-chain protecting groups must, therefore, be stable to these repeated TFA treatments but removable during the final cleavage step, which employs a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF) [6, 7].
The S-tert-butyl (S-tBu) group on the cysteine side chain of Boc-(S)-tBu-D-Cys fulfills this requirement perfectly. It exhibits high stability towards TFA, preventing premature deprotection and subsequent side reactions during the iterative elongation of the peptide chain [12, 13]. This stability ensures the integrity of the thiol group until the final stage of synthesis. The use of the D-enantiomer allows for the synthesis of peptide analogs with enhanced stability against enzymatic degradation by proteases or for the creation of specific secondary structures and mirror-image peptides [14, 15, 16, 17].
The differential acid lability between the Nα-Boc group and the S-tBu group is fundamental to the success of this strategy, as summarized in the table below.
| Protecting Group | Chemical Name | Removal Condition | Purpose in Boc-SPPS |
| Nα-Boc | tert-Butyloxycarbonyl | Moderate Acid (e.g., 25-50% TFA in DCM) | Temporary protection of the N-terminus; removed at each cycle. |
| S-tBu | S-tert-butyl | Strong Acid (e.g., HF, TFMSA) or specific reagents (e.g., Hg(OAc)₂) | Semi-permanent protection of the cysteine thiol; stable to TFA, removed during or after final cleavage. |
While the S-tBu group provides robust protection, the chemical environment of Boc-SPPS, particularly during deprotection and cleavage steps, can generate reactive intermediates that lead to undesirable side reactions.
A primary side reaction of concern is the alkylation of unprotected or prematurely deprotected cysteine thiol groups by tert-butyl carbocations (t-Bu⁺). These carbocations are generated during the TFA-mediated removal of Nα-Boc groups in each cycle. If a free thiol is present on the growing peptide, it can be scavenged by the t-Bu⁺ cation, resulting in the formation of an unintended S-tert-butyl modification on a different cysteine residue.
Research has shown that this side reaction can be effectively mitigated by including a carbocation scavenger in the TFA deprotection solution . The most effective scavengers are typically thiols, such as ethanedithiol (EDT) or dithiothreitol (B142953) (DTT), which are added in small percentages (e.g., 1-2%) to the TFA solution. These scavenger molecules are more nucleophilic than the peptide's thiol group and will preferentially react with and neutralize the t-Bu⁺ cations, thus preventing the unwanted S-alkylation of the peptide.
The final cleavage step in Boc-SPPS, designed to remove the S-tBu group and cleave the completed peptide from the solid-phase resin, requires a carefully formulated "cleavage cocktail." The use of a strong acid like HF or trifluoromethanesulfonic acid (TFMSA) alone is insufficient and can damage sensitive amino acid residues (e.g., Trp, Met) and promote side reactions.
An optimized cleavage cocktail contains the strong acid along with a mixture of scavengers, each with a specific role [2, 3, 13]. Thioanisole is particularly important for S-tBu removal, as it is believed to facilitate the cleavage via an SN2-type mechanism, which is more efficient than the direct SN1-type protonolysis [14, 18]. Other scavengers protect different parts of the peptide.
The composition of these cocktails is critical for achieving high yield and purity, as detailed in the following table.
| Scavenger | Typical Ratio (v/v) | Primary Function in Cleavage Cocktail |
| p-Cresol | 5-10% | Scavenges carbocations; protects Tyrosine (Tyr) residues from modification. |
| Thioanisole | 5-10% | A "soft" nucleophile; promotes S-tBu cleavage and protects Methionine (Met) from S-alkylation. |
| Ethanedithiol (EDT) | 2-5% | A potent carbocation scavenger; reduces and protects Trp from modification. |
| Anisole | 5-10% | A general carbocation scavenger, often used in combination with other scavengers. |
For example, a standard "Low-High HF" cleavage procedure first uses a low concentration of HF (with scavengers) to remove many side-chain protecting groups while leaving the S-tBu group and the peptide-resin linkage intact, followed by a high concentration of HF to complete the cleavage .
The Boc/S-tBu strategy represents one of the two major paradigms in SPPS. The other is the Fmoc-based strategy, which relies on an entirely different, or "orthogonal," chemical logic. A comparative analysis highlights the distinct advantages and contexts for using Boc-(S)-tBu-D-Cys.
In Fmoc-SPPS, the Nα-Fmoc group is removed with a base (e.g., piperidine), while side-chain protecting groups are acid-labile (e.g., Trityl (Trt) for Cys) and removed during the final TFA-mediated cleavage [2, 12]. The key difference is the orthogonality: base-labile Nα-protection versus acid-labile side-chain protection. In the Boc strategy, the orthogonality is based on differential acid lability (TFA vs. HF).
The table below provides a direct comparison of the two strategies for cysteine incorporation.
| Feature | Boc/S-tBu Strategy | Fmoc/S-Trt Strategy |
| Nα-Protection | Boc (tert-Butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (TFA) | Base (e.g., 20% Piperidine in DMF) |
| Cys Side-Chain Protection | S-tert-butyl (S-tBu) | S-trityl (S-Trt), S-Acm, etc. |
| Side-Chain Deprotection | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) |
| Key Advantage | S-tBu group is extremely stable to repeated acidolysis, preventing premature deprotection in long syntheses. | Milder overall conditions; avoids the use of hazardous HF; greater availability of diverse side-chain protecting groups. |
| Key Disadvantage | Requires specialized, hazardous equipment for handling HF. Peptide is exposed to harsh acidic conditions. | Potential for premature deprotection of acid-sensitive side-chain groups (like S-Trt) during long syntheses. |
The Boc/S-tBu approach is often favored for the synthesis of very long or complex peptides where the extreme stability of the S-tBu group is a decisive advantage .
Managing Side Reactions during Cysteine Deprotection and Cleavage
Investigation of S-tert-Butylation Mitigation Strategies.
Facilitation of Disulfide Bond Formation and Engineering
One of the most powerful applications of cysteine residues in peptides is their ability to form disulfide bonds, which are critical for imposing conformational constraints and defining the tertiary structure of proteins and peptides. The S-tBu protecting group is an excellent tool for directed disulfide bond engineering.
Because the S-tBu group is stable to many standard cleavage conditions (e.g., certain TFMSA cocktails or mild HF treatments), it is possible to cleave the peptide from the resin while leaving the cysteine side chains protected. This yields a fully deprotected linear peptide except for the S-tBu groups on the cysteine residues. This intermediate can be purified to homogeneity by HPLC.
Subsequently, the S-tBu groups can be removed in solution under controlled conditions using specific reagents such as mercuric acetate (B1210297) (Hg(OAc)₂) followed by treatment with hydrogen sulfide, or with reagents like N-(trichloromethylthio)phthalimide. Following the removal of the S-tBu groups to reveal the free thiols, disulfide bond formation can be induced through a variety of oxidative methods, including air oxidation, iodine, or potassium ferricyanide.
This two-step approach—(1) synthesis and purification of the S-tBu protected precursor, followed by (2) solution-phase deprotection and oxidation—provides superior control over disulfide bond formation. It minimizes the risk of intermolecular polymerization and allows for the regioselective formation of multiple disulfide bridges in complex peptides by using a combination of orthogonal cysteine protecting groups (e.g., S-tBu and S-Acm).
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| N-α-tert-butyloxycarbonyl-S-tert-butyl-D-cysteine | Boc-(S)-tBu-D-Cys |
| Trifluoroacetic Acid | TFA |
| Hydrogen Fluoride | HF |
| Dichloromethane | DCM |
| Trifluoromethanesulfonic Acid | TFMSA |
| Mercuric Acetate | Hg(OAc)₂ |
| Ethanedithiol | EDT |
| Dithiothreitol | DTT |
| p-Cresol | - |
| Thioanisole | - |
| Anisole | - |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Piperidine | - |
| Dimethylformamide | DMF |
| Trityl | Trt |
| Acetamidomethyl | Acm |
| Hydrogen Sulfide | H₂S |
| N-(trichloromethylthio)phthalimide | - |
| Potassium Ferricyanide | K₃[Fe(CN)₆] |
| Tyrosine | Tyr |
| Methionine | Met |
| Tryptophan | Trp |
Chemical Oxidation Methods for Controlled Disulfide Linkage.
Contribution to Cyclic Peptide Synthesis
Boc-(S)-tert-butyl-D-Cys is a key contributor to the synthesis of cyclic peptides, primarily through the formation of intramolecular disulfide bridges. researchgate.netgoogle.com Peptide cyclization is a widely used strategy to impose conformational constraints on a peptide, which can lead to increased receptor affinity, enhanced stability against enzymatic degradation, and improved bioavailability. The synthesis involves assembling a linear peptide chain containing at least two cysteine residues, which are kept protected during chain elongation. nih.gov
The use of an orthogonal protection strategy, including Cys(tBu), is crucial. For example, a linear peptide can be synthesized on a solid support with two cysteine residues protected by different groups (e.g., Trt and tBu). google.com After chain assembly, one protecting group can be selectively removed and the first cyclization (e.g., an amide bond between the N-terminus and a side chain) can be performed. Subsequently, the disulfide-forming cysteine residues can be deprotected and oxidized to introduce the disulfide bridge, creating a bicyclic peptide. The stability of the S-tBu group throughout these multiple synthetic steps makes it an invaluable tool for constructing such complex, constrained architectures. researchgate.net
Role in Native Chemical Ligation (NCL) and Related Bioconjugation Chemistries
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments. researchgate.netuliege.be The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. rsc.orgacs.org The mechanism begins with a reversible thiol-thioester exchange, which requires a free thiol on the N-terminal cysteine. nih.govacs.org
In this context, the role of Boc-Cys(tBu) is primarily as a protecting group for internal cysteine residues that are not at the ligation site. rsc.org During an NCL reaction, any unprotected internal cysteines could potentially interfere through side reactions like transthioesterification. The S-tBu group is robust and stable under typical NCL conditions (neutral aqueous buffer), effectively preventing the cysteine side chain from participating in the ligation reaction. sigmaaldrich.com Once the desired peptide backbone has been assembled via NCL, the S-tBu group can be removed to allow for a subsequent, controlled disulfide bond formation step. rsc.orgnih.gov This strategy ensures that the ligation is chemoselective and that disulfide bridges are formed only after the full peptide chain is constructed.
Exploration in Chemical Biology and Pharmaceutical Sciences
Design and Synthesis of Peptide-Based Therapeutics and Peptidomimetics
The rational design of peptides and peptidomimetics with enhanced therapeutic properties—such as increased stability, potency, and selectivity—is a cornerstone of modern drug discovery. The unique chemical characteristics of Boc-(S)-butyl-D-Cys make it a significant contributor to this endeavor.
Integration of Unnatural Amino Acid Frameworks
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their drug-like properties. A key strategy in their design is the incorporation of unnatural amino acids (ncAAs). medchemexpress.comsci-hub.se The use of D-amino acids, such as the D-Cysteine in this compound, is a classic approach. Since naturally occurring proteases are stereospecific for L-amino acids, peptides containing D-amino acids are significantly more resistant to proteolytic degradation, leading to a longer half-life in biological systems. nih.gov
Beyond D-amino acids, the field of genetic code expansion enables the site-specific incorporation of a vast array of ncAAs with novel chemical functionalities into proteins in living cells. nih.govlabome.comfrontiersin.org This is accomplished using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a reassigned codon. nih.govlabome.com While distinct from SPPS, this area of research often utilizes precursors like Boc-protected amino acids, such as Nε-(tert-butyloxy-carbonyl)-L-lysine (Boc-Lys), to introduce new functionalities into proteins. labome.comnih.gov
Advanced Bioconjugation Techniques and Site-Specific Labeling
Once a peptide or protein containing a cysteine residue is synthesized, the unique reactivity of the thiol group can be harnessed for further modification. This process, known as bioconjugation, allows for the attachment of various molecular entities, such as fluorescent dyes, imaging agents, or therapeutic payloads.
Thiol-Specific Labeling Strategies
Cysteine is an ideal target for site-specific modification in proteins and peptides due to the low natural abundance and high nucleophilicity of its thiol group compared to other amino acid side chains. rsc.orgnih.govthermofisher.com After a peptide is synthesized using this compound and all protecting groups are removed, the now-free thiol of the D-cysteine residue becomes available for selective chemical reaction.
The most common strategy for labeling cysteines involves reaction with thiol-reactive electrophiles. nih.gov Maleimides are highly prevalent due to their high specificity and efficient reaction with thiols under mild conditions to form a stable thioether bond. nih.govresearchgate.net Other widely used reagents include haloacetyl derivatives (e.g., iodoacetamides) and pyridyl disulfides, which react via SN2 and disulfide exchange mechanisms, respectively. nih.gov This chemical precision allows for the covalent attachment of a probe or drug to a predetermined location within the biomolecule. nih.govacs.org
Table 2: Common Reagents for Thiol-Specific Labeling
| Reagent Class | Example | Reaction with Thiol (-SH) | Resulting Linkage |
|---|---|---|---|
| Maleimides | N-Ethylmaleimide | Michael addition | Stable Thioether |
| Haloacetyls / Alkyl Halides | Iodoacetamide | SN2 alkylation | Stable Thioether |
| Pyridyl Disulfides | 2,2'-Dipyridyl disulfide | Thiol-disulfide exchange | Disulfide |
| Vinyl Sulfones | Divinyl sulfone | Michael addition | Stable Thioether |
Applications in Protein Engineering
Protein engineering aims to create proteins with new or enhanced functions. The introduction of cysteine residues at specific, solvent-accessible sites via site-directed mutagenesis is a powerful tool in this field. nih.govacs.org Similarly, the incorporation of a building block like this compound during chemical peptide synthesis achieves the same goal: placing a uniquely reactive handle at a precise location. bachem.comchemimpex.com
This strategically placed thiol can then be used for site-specific labeling to:
Introduce fluorescent probes for studying protein conformation, dynamics, and interactions using techniques like Fluorescence Resonance Energy Transfer (FRET). thermofisher.com
Attach polymers such as polyethylene (B3416737) glycol (PEGylation) to increase the hydrodynamic size and serum half-life of a therapeutic peptide.
Immobilize proteins onto solid surfaces for the development of biosensors and diagnostic arrays. nih.gov
Create novel bioconjugates with enhanced stability or functionality for a wide range of biotechnological applications. chemimpex.com
Exploration in Targeted Drug Delivery Modalities
A highly impactful application of cysteine-based bioconjugation is in the field of targeted drug delivery. nih.gov This is exemplified by the development of Antibody-Drug Conjugates (ADCs), which consist of a potent cytotoxic drug linked to a monoclonal antibody that specifically targets cancer cells. rsc.org This approach maximizes the drug's efficacy at the tumor site while minimizing systemic toxicity.
Cysteine residues, either native or engineered, are frequently used as the site for attaching the drug payload to the antibody. rsc.org A synthetic linker containing a D-cysteine residue, derived from a precursor like this compound, could be used to connect the drug to the antibody. The inclusion of a D-amino acid can enhance the metabolic stability of the linker-drug conjugate, preventing premature cleavage of the payload before it reaches its target. The ability to precisely attach drugs to biomolecules is a vital component of modern pharmaceutical development, enabling the creation of highly targeted and effective therapies. chemimpex.comchemimpex.com
Mechanistic and Theoretical Investigations
The specific chemical architecture of this compound underpins its application in sophisticated chemical studies. The interplay between the acid-labile Boc group and the stable S-butyl protecting group allows for its use in controlled chemical syntheses and mechanistic probes.
Studies on the Reactivity and Stability of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group strategy in organic synthesis, particularly in the assembly of peptides. Its stability and predictable reactivity are well-documented. The Boc group is characterized by its robustness in the presence of most nucleophiles and bases, which allows for selective reactions elsewhere in a molecule. researchgate.net However, it is readily cleaved under acidic conditions, a reaction that proceeds through the formation of a stable tert-butyl cation. researchgate.netchemimpex.com
The presence of the S-butyl modification on the D-cysteine side chain does not electronically influence the fundamental reactivity of the N-terminal Boc group. The deprotection mechanism remains consistent, typically requiring strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. acs.orgchemicalbook.com The stability of the Boc group is crucial for synthetic strategies, such as solid-phase peptide synthesis (SPPS), where it prevents the N-terminal amine from reacting during the coupling of subsequent amino acids. chemicalbook.comresearchgate.net
| Condition/Reagent | Stability of Boc Group | Outcome |
|---|---|---|
| Strong Acids (e.g., TFA, HCl, HF) | Labile | Cleavage to yield a free amine |
| Bases (e.g., Piperidine, NaOH) | Stable | No reaction |
| Nucleophiles | Stable | No reaction |
| Catalytic Hydrogenolysis | Stable | No reaction |
| Thermal Conditions | Generally Stable | Resistant to moderate heat chemimpex.com |
Understanding Reaction Mechanisms in Peptide Assembly
In the context of peptide synthesis, particularly using the Boc/Bzl strategy, protecting the reactive side chain of cysteine is paramount. nih.gov The thiol group is susceptible to undesired side reactions, including oxidation to disulfides and alkylation. In this compound, the butyl group serves as a permanent S-alkyl protecting group, effectively preventing such side reactions during peptide chain elongation. indiana.edu
The S-butyl group is chemically robust and is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to deprotect the N-terminal Boc group at each cycle of the synthesis. thieme-connect.de This orthogonality is a key requirement in SPPS. nih.gov Unlike more labile S-protecting groups, such as S-trityl (Trt), the S-butyl group requires harsh conditions for removal, typically involving very strong acids like anhydrous hydrogen fluoride (B91410) (HF). thieme-connect.de This high stability means it is often used when the cysteine residue is intended to remain permanently blocked in the final peptide. This allows for the synthesis of peptides where a specific cysteine is replaced by a non-native analogue to probe its structural or functional role.
| Protecting Group | Function | Deprotection Reagent | Strategy |
|---|---|---|---|
| N-Boc | Temporary protection of the α-amino group | Trifluoroacetic Acid (TFA) | Removed at each synthesis cycle |
| S-Butyl | Permanent protection of the cysteine thiol group | Strong acids (e.g., HF) | Removed during final cleavage from resin, if desired |
Research in Antioxidant Mechanisms
The antioxidant properties of free cysteine are attributed to the high reactivity of its thiol (-SH) group, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) or participate in redox cycling, as seen in the tripeptide antioxidant glutathione. researchgate.netiris-biotech.de
In this compound, the thiol group is covalently blocked by the butyl group. This alkylation prevents the sulfur from participating in the direct hydrogen donation or redox reactions that underpin the antioxidant activity of free cysteine. researchgate.net Therefore, the compound itself is not expected to be a direct antioxidant. Any potential for it to contribute to antioxidant defense would be indirect and contingent upon in-vivo metabolic processes capable of cleaving the stable carbon-sulfur bond to release a free thiol, which is generally not a facile process for simple alkyl groups. Research on related S-alkylcysteines, such as those found in garlic, shows they can exert biological effects, but their mechanisms differ from direct radical scavenging by free thiols. researchgate.netmdpi.com
| Compound | Free Thiol (-SH) Group | Direct Antioxidant Mechanism |
|---|---|---|
| Free Cysteine | Yes | Hydrogen donation, redox cycling |
| This compound | No (Alkylated) | Lacks direct mechanism; requires metabolic activation |
| Glutathione (GSH) | Yes | Key cellular antioxidant, redox buffer iris-biotech.de |
Studies on Protein Folding and Stability
Cysteine residues play a pivotal role in protein structure and stability, primarily through the formation of covalent disulfide bonds that lock the protein's three-dimensional fold. nih.govspringernature.com Selectively replacing or modifying cysteine residues is a powerful technique for investigating protein folding pathways and the determinants of structural stability.
The use of this compound allows for the site-specific incorporation of a cysteine analogue that is incapable of forming disulfide bonds. creative-proteomics.com By synthesizing a protein with this compound at a specific position, researchers can study the structural and stability consequences of preventing a particular disulfide bridge from forming. The S-butyl group replaces the reactive thiol with a stable, moderately hydrophobic moiety. This allows for the dissection of the role of a specific cysteine residue: is its importance purely in disulfide bonding, or does it play another structural role? Furthermore, the incorporation of a D-amino acid can disrupt or alter local secondary structures like α-helices and β-sheets, providing another tool to probe protein folding and stability.
| Residue Type | Key Feature | Impact on Protein Folding and Stability |
|---|---|---|
| Native Cysteine | Free Thiol | Can form stabilizing disulfide bonds nih.gov |
| (S)-butyl-D-Cys | Blocked Thiol, D-Configuration | Prevents disulfide bond formation; introduces local hydrophobicity; may disrupt secondary structure |
Future Research Directions and Translational Potential
Innovations in Synthesis and Scale-Up
The production of complex peptides for therapeutic and research purposes is a rapidly growing field, with the global peptide synthesis market projected to expand significantly. mytravaly.com This growth necessitates parallel advancements in the synthesis of the constituent amino acids, such as Boc-(S)-butyl-D-Cys, to ensure high purity, cost-effectiveness, and sustainability.
Future research in the synthesis of this compound and similar protected amino acids is likely to focus on several innovative areas:
Enzymatic Synthesis : A significant shift towards greener and more efficient chemical processes is underway. Chemo-enzymatic methods, which utilize enzymes as catalysts, offer a promising alternative to traditional chemical synthesis. acs.org Enzymes like papain and Alcalase have been successfully used to form peptide bonds and synthesize amino acid amides under mild conditions, often with high stereoselectivity and without the need for harsh reagents that can cause racemization. acs.orgtechscience.comresearchgate.net Research into enzymes that can facilitate the S-alkylation of cysteine or the protection of the N-terminus could lead to more sustainable and cost-effective production pathways. acs.orgmdpi.com For instance, studies have shown that protected cysteine derivatives can act as co-initiators in enzymatic polymerization, highlighting the compatibility of such building blocks with biocatalytic systems. mdpi.com
Automation and High-Throughput Systems : The trend in peptide synthesis is moving towards greater automation and high-throughput techniques. creative-peptides.comoxfordglobal.com Automated synthesizers can streamline the entire process, from the addition of amino acids to purification, improving reproducibility and accelerating the discovery of new bioactive peptides. openaccessjournals.com Developing robust protocols for incorporating specialized residues like this compound into these automated platforms will be crucial for its widespread use.
Sustainable Chemistry : A major challenge in peptide synthesis is the heavy reliance on solvents. oxfordglobal.com Innovations such as continuous-flow percolation technology, which has been shown to reduce solvent consumption by over 50% in solid-phase peptide synthesis (SPPS), represent a key direction. oxfordglobal.com Applying these principles to the synthesis of the amino acid precursors themselves will be an important step towards a more environmentally friendly production pipeline.
| Synthesis Innovation | Potential Advantage | Relevance to this compound |
| Enzymatic Catalysis | Reduced racemization, milder reaction conditions, improved sustainability. acs.org | Development of biocatalysts for selective S-butylation or N-Boc protection. |
| Process Automation | Increased throughput, higher reproducibility, faster screening. creative-peptides.comopenaccessjournals.com | Integration into automated platforms for high-throughput synthesis of novel peptides. |
| Green Chemistry | Reduced solvent waste, lower environmental impact. oxfordglobal.com | Application of solvent-reducing technologies to precursor synthesis and peptide assembly. |
Expanding the Scope of Biochemical Applications
The primary application of this compound is as a component in the synthesis of peptides with tailored properties. openaccessjournals.com The presence of the S-butyl group and the D-amino acid configuration are particularly significant for future applications.
Enhanced Proteolytic Stability : Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. The incorporation of D-amino acids, like D-cysteine, is a well-established strategy to create peptides that are resistant to this enzymatic breakdown, thereby increasing their in-vivo half-life and bioavailability. researchgate.netnih.gov
Novel Peptide Scaffolds : The S-butyl group provides a stable, non-reactive thioether linkage, preventing the formation of disulfide bonds which are typically formed between two cysteine residues. rsc.org This allows for precise control over peptide structure, enabling the design of unique scaffolds. Peptides containing S-alkylated cysteine residues have been investigated for various purposes, including their potential as antimicrobial agents and their role in modulating the activity of enzymes. nih.govwhiterose.ac.uk
Therapeutic and Diagnostic Agents : The ability to create stable, structurally defined peptides opens the door to a wide range of therapeutic applications. asymchem.com Peptides are being developed to treat cancer, diabetes, and autoimmune diseases. openaccessjournals.com The unique properties conferred by this compound could be leveraged to design peptide-based drugs, such as enzyme inhibitors or receptor antagonists, with improved stability and efficacy. researchgate.netasymchem.com Furthermore, stable peptides can be used in diagnostic tools and as molecular probes. mytravaly.com
Interdisciplinary Research with Computational Chemistry
Computational chemistry has become an indispensable tool in peptide design and drug discovery. frontiersin.org Molecular modeling techniques allow researchers to predict the structural and functional consequences of incorporating non-standard amino acids like S-butyl-D-cysteine into a peptide chain.
Conformational Analysis : Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing D-amino acids. researchgate.netnih.gov These studies help predict how the D-residue influences the peptide's secondary structure, such as the formation of turns or helices, which is crucial for its biological activity. researchgate.netnii.ac.jp Understanding these conformational preferences is key to designing peptides that can adopt a specific shape to bind to a biological target. nih.govproquest.com
Predicting Binding Affinity : Computational methods can screen for the binding potential of novel peptides with target proteins or other molecules. researchgate.net By modeling the interactions of peptides containing S-butyl-D-cysteine with a specific receptor, researchers can prioritize the synthesis of candidates that are most likely to be effective. This accelerates the drug discovery process and reduces reliance on costly and time-consuming experimental screening. preprints.org
Force Field Refinement : A significant challenge in modeling peptides with non-natural residues is the accuracy of the underlying force fields. researchgate.netnih.gov Future research will involve refining these force fields to better account for the unique stereochemical and electronic properties of D-amino acids and modified residues like S-butyl cysteine. nih.gov This will lead to more accurate predictions and a more reliable design process for novel peptides. researchgate.net
| Computational Approach | Application in Peptide Design | Relevance to S-butyl-D-cysteine |
| Molecular Dynamics (MD) | Simulating peptide folding and conformational preferences. researchgate.netnii.ac.jp | Predicting how the D-residue induces specific structural motifs (e.g., turns) for enhanced stability or activity. nih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a peptide to a biological target. | Screening virtual libraries of peptides containing the residue against therapeutic targets like enzymes or receptors. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction energetics. nih.gov | Refining force field parameters for more accurate MD simulations of peptides with this non-natural residue. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Boc-(S)-butyl-D-Cys, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves introducing the Boc group to the amino group of D-cysteine, followed by alkylation with butyl groups. Key steps include:
- Protection : Use tert-butyloxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF) to protect the amine group .
- Alkylation : React with butyl halides under controlled pH to avoid racemization.
- Purification : Employ reverse-phase HPLC or column chromatography to isolate the product.
- Characterization : Confirm structure via /-NMR, mass spectrometry, and chiral HPLC to verify stereochemical integrity .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Compare optical activity to reference standards.
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated in Boc-γ(R)Phe-OH studies .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its conformational behavior in peptide design?
- Methodological Answer :
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict backbone torsion angles and hydrogen-bonding patterns .
- Experimental Validation : Incorporate the compound into model peptides and analyze secondary structures via FT-IR or solid-state NMR.
- Case Study : Compare with Boc-(R)-butyl-L-Cys to assess how D-configuration disrupts α-helix or β-sheet formation .
Q. What experimental strategies can resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Controlled Solubility Assays : Measure solubility in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents at fixed temperatures (25°C, 37°C).
- Thermodynamic Analysis : Calculate Gibbs free energy () of dissolution using van’t Hoff plots .
- Crystallography : Correlate solubility with crystal packing efficiency, as seen in Boc-γ(R)Phe-OH hydrates .
Q. How can researchers design studies to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 2–12 and 40–60°C for 1–4 weeks.
- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., free cysteine or tert-butyl alcohol).
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .
Tables for Data Organization
Table 1 : Key Characterization Parameters for this compound
| Parameter | Method | Expected Value | Tolerance | Reference |
|---|---|---|---|---|
| Melting Point | DSC | 120–125°C | ±2°C | |
| Optical Rotation () | Polarimetry | +15.5° (c=1, MeOH) | ±0.1° | |
| Purity | HPLC (C18 column) | ≥95% | ±1% |
Table 2 : Common Pitfalls in Stereochemical Analysis
| Pitfall | Solution | Reference |
|---|---|---|
| Racemization during synthesis | Use low-temperature alkylation steps | |
| Chiral HPLC co-elution | Optimize mobile phase with 2-propanol | |
| Ambiguous CD spectra | Compare with enantiomer controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
